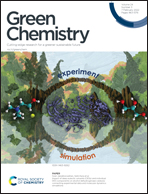C–H heteroarylation of aromatics via catalyst free SN2′ coupling cycloaromatization†
Green Chemistry Pub Date: 2022-05-03 DOI: 10.1039/D2GC00467D
Abstract
The construction of a carbon–carbon bond is the most fundamental aspect of synthetic chemistry. In this study, we developed a catalyst-free SN2′ reaction of β-OTf-substituted enamides with aromatics to obtain aryl-substituted aza-1,4-dicarbonyl compounds that can be in situ transformed into aryl-imidazole, aryl-thiazole, and aryl-oxazole in one-pot operation, thus achieving C–H heteroarylation of aromatics. This simple, efficient, clean and scalable strategy, which provides difficult-to-realize biaryl products, is compatible with various aromatics having varying complexities. This method can be used for the late-stage modification of various commercial pharmaceuticals or functional materials and offers an orthogonal approach for constructing biaryl compounds.

Recommended Literature
- [1] Capturing a [c2]daisy chain using the threading-followed-by-swelling approach†
- [2] Book Reviews Antisense Drug Technology: Principles, Strategies and Applications Abbreviations in Organic Chemistry
- [3] Cell degradation of a Na–NiCl2 (ZEBRA) battery
- [4] Cadmium diruthenium(ii,iii) carbonates showing diverse magnetism behavior arising from variety configuration of [Ru2(CO3)4]n3n− layer†
- [5] Cage carbon-substitute does matter for aggregation-induced emission features of o-carborane-functionalized anthracene triads†
- [6] Changing relations between proteins and osmolytes: a choice of nature
- [7] Bright fluorescence through activation of a low absorption fluorophore: the case of a unique naphthalimide–tetrazine dyad†
- [8] Can We Observe Nonperturbative Vacuum Shifts in Cavity QED?
- [9] Brownian dynamics simulations of one-patch inverse patchy particles
- [10] Atomically-thin molybdenum nitride nanosheets with exposed active surface sites for efficient hydrogen evolution†

Journal Name:Green Chemistry
research_products
-
CAS no.: 105-24-8









